molecular formula C₁₁H₁₇Cl₃N₂O₂ B1147941 (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride CAS No. 896715-19-8

(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride

Cat. No.: B1147941
CAS No.: 896715-19-8
M. Wt: 315.62
InChI Key:
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Description

(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of phenylalanine and contains a chloroethylamine group, making it a versatile molecule in various chemical reactions and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-phenylalanine.

    Chlorination: The phenylalanine is subjected to chlorination to introduce the chloroethyl group.

    Amidation: The chlorinated intermediate is then reacted with an amine to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(2-chloroethylamino)phenyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2.2ClH/c12-5-6-14-9-3-1-8(2-4-9)7-10(13)11(15)16;;/h1-4,10,14H,5-7,13H2,(H,15,16);2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFSJBPVBNVOG-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)NCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)NCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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